

Application Note: 1-Cyclopropylethylamine Hydrochloride in Enzyme Inhibitor Synthesis

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Compound of Interest

Compound Name:	1-Cyclopropylethylamine hydrochloride
CAS No.:	42390-64-7
Cat. No.:	B1591356

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Executive Summary

1-Cyclopropylethylamine hydrochloride is a chiral, alpha-branched amine building block used to introduce the N-(1-cyclopropylethyl) moiety into drug candidates. This structural motif serves as a metabolically stable bioisostere of the isopropyl group. By restricting conformational freedom and reducing susceptibility to CYP450-mediated oxidation, this moiety enhances the pharmacokinetic (PK) profile of inhibitors targeting JAK1/2 kinases (pyrrolo[2,3-b]pyrazine scaffolds) and ROR γ t (substituted pyrazinones).

This guide provides a validated protocol for the liberation of the free amine and its subsequent amide coupling, addressing the specific challenges of volatility and carbamate formation associated with this reagent.

Physicochemical Profile & Handling

Property	Specification	Critical Handling Note
Structure	Cyclopropyl-CH(NH ₃ ⁺)-CH ₃ · Cl ⁻	Chiral center at the alpha-carbon.
Physical State	White to off-white crystalline solid	Hygroscopic; store in desiccator.
Free Base Volatility	High (BP ~100-110 °C)	Do not dry the free base under high vacuum for extended periods.
Stability	Stable as HCl salt	Free base rapidly absorbs CO ₂ from air to form carbamates.
Solubility	Soluble in Water, Methanol, DMSO	Poor solubility in non-polar solvents (Hexane, Et ₂ O) as salt.

Expert Insight: The "Carbonate Trap"

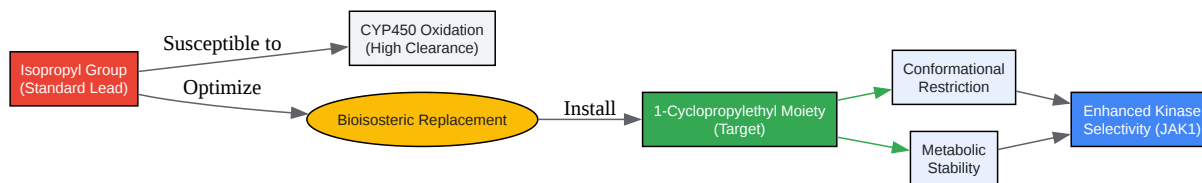
A common failure mode in using this reagent is the inadvertent formation of the carbamate salt upon exposure of the free base to atmospheric CO₂. This species is unreactive in standard amide couplings, leading to stalled reactions.

- Recommendation: Perform "in situ" neutralization whenever possible. If isolation of the free base is required, store under Argon at -20°C.

Case Study: Synthesis of Amido-Pyrrolopyrazine JAK Inhibitors

The N-(1-cyclopropylethyl) amide motif is critical for potency in specific JAK inhibitor series. The bulky, hydrophobic nature of the cyclopropyl group fills the ribose-binding pocket or hydrophobic region II of the kinase ATP-binding site, while the alpha-methyl group locks the conformation.

Mechanism of Action & Design Logic



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Figure 1: Pharmacophore evolution replacing labile isopropyl groups with the 1-cyclopropylethyl scaffold to improve drug-like properties.

Detailed Experimental Protocols

Protocol A: In Situ Amide Coupling (Recommended)

Best for small-scale medicinal chemistry (10 mg - 5 g).

Reagents:

- Carboxylic Acid Scaffold (e.g., Pyrrolopyrazine carboxylic acid) (1.0 equiv)
- 1-Cyclopropylethylamine HCl (1.2 equiv)
- HATU (1.2 equiv)
- DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)
- DMF (Anhydrous) (0.1 M concentration)

Workflow:

- Activation: Charge a reaction vial with the Carboxylic Acid and DMF. Add DIPEA (2.0 equiv) and stir for 5 minutes.
- Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester (O-At ester).

- Checkpoint: Solution should turn slightly yellow/orange.
- Amine Addition: Add 1-Cyclopropylethylamine HCl (1.2 equiv) directly as a solid, followed immediately by the remaining DIPEA (1.5 equiv).
 - Why? Adding the salt directly prevents loss of the volatile free amine. The extra base releases the amine in situ where it is immediately trapped by the activated ester.
- Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).
- Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.

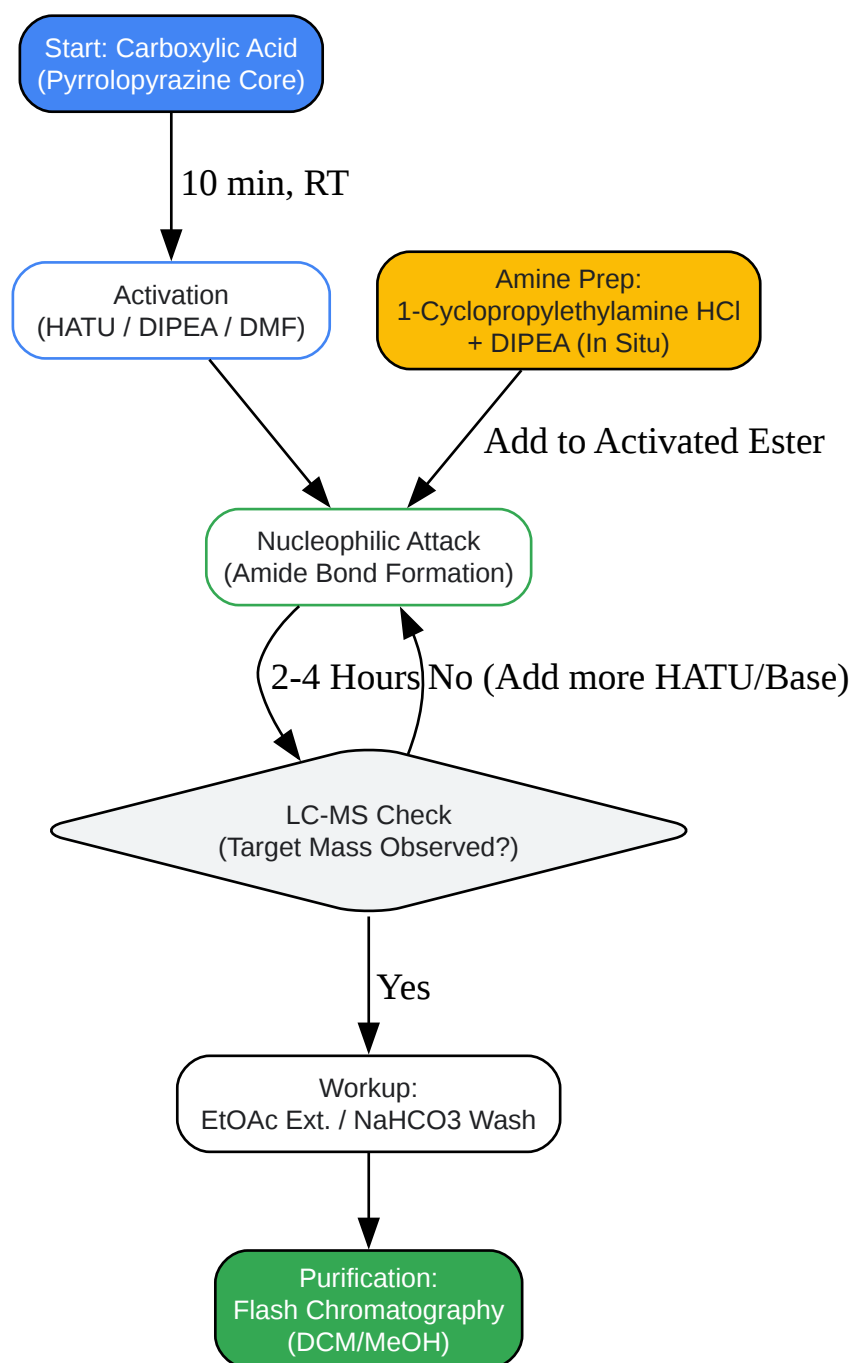
Protocol B: Free Base Isolation (Scale-Up >10 g)

Required when using acid chlorides or sensitive coupling conditions.

Workflow:

- Suspend 1-Cyclopropylethylamine HCl (10 g) in DCM (50 mL).
- Cool to 0°C. Slowly add 4N NaOH (30 mL) with vigorous stirring.
- Stir for 20 minutes. Separate phases.
- Extract aqueous layer with DCM (2 x 30 mL).
- Combine organics and dry over K₂CO₃ (Avoid CaCl₂ as amines can coordinate).
- Distillation: Carefully concentrate at atmospheric pressure (or mild vacuum >500 mbar) at 30°C. Do not evaporate to dryness under high vacuum.
- Assay: Determine concentration by ¹H NMR using an internal standard (e.g., trimethoxybenzene) immediately before use.

Synthesis Workflow Visualization



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Figure 2: Optimized synthesis workflow for coupling 1-cyclopropylethylamine to heteroaromatic carboxylic acids.

Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
Low Yield (<30%)	Volatility of free amine during addition.	Switch to Protocol A (In situ salt addition). Do not premix amine/base in open air.
No Reaction	Formation of Amine-Carbamate (reaction with CO ₂).	Use fresh bottle of amine HCl. Purge reaction headspace with Argon/Nitrogen.
Epimerization	Over-activation or excessive heat.	Maintain temperature <25°C. Use HATU/DIPEA instead of EDC/HOBt/TEA.
Sticky Precipitate	Urea byproduct from coupling agent.	Wash organic layer with 10% Citric Acid (if product is acid stable) to remove urea/DMAP.

References

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